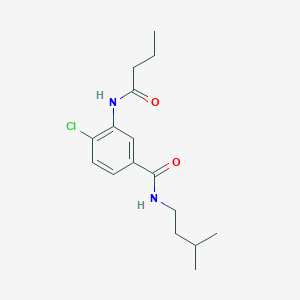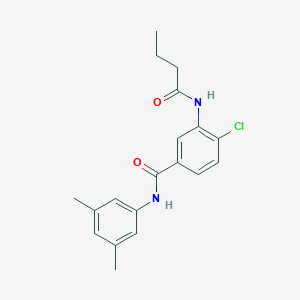![molecular formula C24H23ClN2O5 B309373 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CTB or CTB-2 and is known for its potential use in the treatment of various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential use in the treatment of various diseases. The compound has been extensively studied and has shown promising results in animal models of disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the study of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to study its potential use in the treatment of other diseases such as autoimmune diseases and viral infections. In addition, more studies are needed to determine the optimal dosage and administration of the compound in order to minimize toxicity and maximize efficacy.
Synthesis Methods
The synthesis of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide involves several steps. The starting material used is 2-chloro-5-nitrobenzoic acid, which is reduced to 2-chloro-5-aminobenzoic acid. This is then reacted with 2-toluidine and the resulting product is further reacted with ethyl chloroformate to form the intermediate product. The final product is obtained by reacting the intermediate product with 3,4,5-trimethoxybenzoyl chloride.
Scientific Research Applications
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been tested for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C24H23ClN2O5 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O5/c1-14-7-5-6-8-18(14)26-23(28)15-9-10-17(25)19(11-15)27-24(29)16-12-20(30-2)22(32-4)21(13-16)31-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
JCWNPAMZFKMGLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309312.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309313.png)